1-(4-Formylphenyl)cyclopropane-1-carbonitrile
Overview
Description
1-(4-Formylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H9NO. It is characterized by a cyclopropane ring attached to a phenyl group, which in turn is substituted with a formyl group and a carbonitrile group.
Preparation Methods
The synthesis of 1-(4-Formylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Cyclopropanation: The formation of the cyclopropane ring can be achieved through the reaction of an appropriate alkene with a diazo compound in the presence of a transition metal catalyst.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Formylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Formylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving cyclopropane-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-Formylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on the specific context of its use. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. The formyl and nitrile groups can participate in various nucleophilic and electrophilic reactions, influencing the overall reactivity of the compound. Molecular targets and pathways involved in its biological activity are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
1-(4-Formylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Formylphenyl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
1-(4-Cyanophenyl)cyclopropane-1-carbonitrile: Similar structure but with an additional nitrile group on the phenyl ring.
1-(4-Formylphenyl)cyclopropane-1-methanol: Similar structure but with a hydroxyl group instead of a nitrile group.
Properties
IUPAC Name |
1-(4-formylphenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-8-11(5-6-11)10-3-1-9(7-13)2-4-10/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFHLHOOLLNBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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